6-imino-7-[(4-methylphenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
2-imino-1-(4-methylbenzyl)-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex heterocyclic compound It features a dipyrido[1,2-a:2’,3’-d]pyrimidine core, which is a fused ring system containing nitrogen atoms
Preparation Methods
The synthesis of 2-imino-1-(4-methylbenzyl)-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the ring system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light . The specific reaction conditions, such as the choice of solvent and temperature, can significantly affect the yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-imino-1-(4-methylbenzyl)-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atoms in the heterocyclic ring system can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in the substituents attached to the ring system. The unique feature of 2-imino-1-(4-methylbenzyl)-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is the presence of both imino and carboxamide functional groups, which can enhance its binding affinity and specificity for certain biological targets.
Properties
Molecular Formula |
C28H25N5O2 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
6-imino-7-[(4-methylphenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H25N5O2/c1-19-10-12-21(13-11-19)18-33-25(29)22(27(34)30-15-14-20-7-3-2-4-8-20)17-23-26(33)31-24-9-5-6-16-32(24)28(23)35/h2-13,16-17,29H,14-15,18H2,1H3,(H,30,34) |
InChI Key |
BEWKYZXROMRRPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
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